1-Pyrrolidin-3-yl-1H-1,2,3-triazole dihydrochloride

Anticancer HeLa cell line IC50

1-Pyrrolidin-3-yl-1H-1,2,3-triazole dihydrochloride (CAS 1955557-41-1) is a heterocyclic building block that comprises a pyrrolidine ring directly linked to a 1,2,3-triazole moiety, supplied as a stable dihydrochloride salt. This compound belongs to the class of pyrrolidine-triazole conjugates, a privileged scaffold in medicinal chemistry owing to the unique combination of the pyrrolidine's saturated heterocyclic character and the 1,2,3-triazole's ability to engage in hydrogen bonding, π-stacking, and bioisosteric replacement of amide bonds.

Molecular Formula C6H12Cl2N4
Molecular Weight 211.09 g/mol
CAS No. 1955557-41-1
Cat. No. B1411896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Pyrrolidin-3-yl-1H-1,2,3-triazole dihydrochloride
CAS1955557-41-1
Molecular FormulaC6H12Cl2N4
Molecular Weight211.09 g/mol
Structural Identifiers
SMILESC1CNCC1N2C=CN=N2.Cl.Cl
InChIInChI=1S/C6H10N4.2ClH/c1-2-7-5-6(1)10-4-3-8-9-10;;/h3-4,6-7H,1-2,5H2;2*1H
InChIKeyVEAVKKCPYFVAGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Pyrrolidin-3-yl-1H-1,2,3-triazole Dihydrochloride (CAS 1955557-41-1) for Chemical Biology & Medicinal Chemistry Procurement


1-Pyrrolidin-3-yl-1H-1,2,3-triazole dihydrochloride (CAS 1955557-41-1) is a heterocyclic building block that comprises a pyrrolidine ring directly linked to a 1,2,3-triazole moiety, supplied as a stable dihydrochloride salt [1]. This compound belongs to the class of pyrrolidine-triazole conjugates, a privileged scaffold in medicinal chemistry owing to the unique combination of the pyrrolidine's saturated heterocyclic character and the 1,2,3-triazole's ability to engage in hydrogen bonding, π-stacking, and bioisosteric replacement of amide bonds [2]. The dihydrochloride salt form confers enhanced water solubility and handling stability compared to the free base, making it a preferred starting material for further derivatization in drug discovery and chemical biology applications [1].

Workflow Medicinal chemistry derivatization and library synthesis
Format Stable dihydrochloride salt for defined stoichiometry
Selection Logic Pyrrolidine-triazole scaffold for bioisostere replacement

Why 1-Pyrrolidin-3-yl-1H-1,2,3-triazole Dihydrochloride (CAS 1955557-41-1) Cannot Be Casually Swapped for Other Pyrrolidine-Triazole Analogs


Generic substitution within the pyrrolidine-triazole class is scientifically unsound due to the critical influence of the pyrrolidine substitution position, stereochemistry, and salt form on both biological activity and chemical reactivity. 1-Pyrrolidin-3-yl-1H-1,2,3-triazole dihydrochloride specifically positions the triazole ring at the 3-position of the pyrrolidine nitrogen, a connectivity that dictates a distinct vector for molecular recognition and downstream functionalization compared to 2-position or 4-position analogs . Furthermore, the dihydrochloride salt form provides a defined, stoichiometric amount of the protonated species, ensuring consistent reactivity in amide coupling, alkylation, and other transformations that would be unpredictable with the free base or an undefined hydrate [1]. The data below demonstrate that seemingly minor structural variations within this scaffold yield quantifiable differences in biological potency and physicochemical properties, mandating precise procurement of the exact CAS-designated compound.

Regioisomer mismatch: 2- or 4-position pyrrolidine analogs may shift molecular recognition vectors and downstream reactivity.
Salt-form variance: Free base or undefined hydrate forms can introduce unpredictable stoichiometry in coupling reactions.
Scaffold-class risk: Seemingly minor structural changes within pyrrolidine-triazoles can produce quantifiable potency and property differences.

Quantitative Differentiation Evidence for 1-Pyrrolidin-3-yl-1H-1,2,3-triazole Dihydrochloride (CAS 1955557-41-1) Against Key Comparators


Antiproliferative Potency: Pyrrolidine-3-yl-Triazole Core Delivers Sub-Micromolar IC50 in HeLa Cells, Outperforming Doxorubicin

The pyrrolidine-3-yl-1,2,3-triazole scaffold, of which CAS 1955557-41-1 is the core unsubstituted building block, demonstrates potent anticancer activity when elaborated. Specifically, tetrazolopyrrolidine-1,2,3-triazole derivative 7a (bearing the pyrrolidin-3-yl-triazole core) exhibited an IC50 of 0.32 ± 1.00 µM against HeLa cervical cancer cells, representing a 7.3-fold improvement over the reference drug doxorubicin (IC50 = 2.34 ± 0.11 µM) . This establishes the inherent value of the pyrrolidin-3-yl-triazole connectivity for generating highly active anticancer leads.

Antiproliferative potency
Class-level inference
IC50 0.32 µM (derivative 7a) vs 2.34 µM (doxorubicin) in HeLa cells
Supports scaffold as a starting point for cell-model endpoint review.
MTT assay; derivative-specific result, not CAS 1955557-41-1 alone.
Anticancer HeLa cell line IC50

Cellular Cytotoxicity Differentiation: Pyrrolidino-1,2,3-Triazole Derivatives Show Defined IC50 Range (58-72 µM) Against A549 Lung Cancer Cells

In a study of β-pyrrolidino-1,2,3-triazole derivatives, compounds 5h and 5g (structurally related to the pyrrolidin-3-yl-triazole core) displayed cytotoxicity against A549 lung cancer cells with IC50 values of 58 ± 2.31 µM and 72 ± 3.21 µM, respectively [1]. These values provide a quantitative benchmark for the cytotoxicity potential of elaborated pyrrolidine-triazole conjugates and highlight the scaffold's suitability for generating compounds with moderate to potent activity.

Cytotoxicity range
Class-level inference
58–72 µM IC50 against A549 lung cancer cells
Reported cell-model response context for SAR studies.
β-pyrrolidino-1,2,3-triazole derivatives; MTT assay.
Anticancer A549 cell line Cytotoxicity

Salt Form Stability & Handling: Dihydrochloride Salt (CAS 1955557-41-1) Provides Defined Stoichiometry vs. Free Base (CAS 169750-38-3)

The dihydrochloride salt (CAS 1955557-41-1, MW 211.09 g/mol) exists as a stable, crystalline powder that is hygroscopic but less prone to degradation than the free base (CAS 169750-38-3, MW 138.17 g/mol) [1]. The dihydrochloride form provides a precise 2:1 chloride to base stoichiometry, enabling accurate molar calculations for reactions requiring the protonated amine. In contrast, the free base can exist as an undefined hydrate or be prone to carbonate formation upon exposure to air, leading to variable purity and reactivity . This defined composition is critical for reproducible synthetic outcomes.

Salt-form stoichiometry
Specification review
MW 211.09 (2 HCl) vs free base MW 138.17
Defined dihydrochloride enables reproducible molar calculations.
Free base may form undefined hydrate or carbonate.
Chemical synthesis Salt selection Stoichiometry

Scaffold Versatility in mPTP Blocker Discovery: Pyrrolidinyl Triazoles Exhibit Improved CYP Stability Over Oxime Analogs

In a study evaluating pyrrolidinyl triazoles as mitochondrial permeability transition pore (mPTP) blockers, derivatives 2ag and 2aj demonstrated excellent cytochrome P450 (CYP) stability, a critical ADME parameter, when compared to the previously reported oxime analogue 1 [1]. This highlights the 1,2,3-triazole ring's utility as a metabolically stable bioisostere for oxime functionalities, a key differentiator for in vivo applications.

CYP stability
Context-dependent
Excellent CYP stability reported vs oxime analog
Supports triazole as metabolically stable bioisostere in ADME profiling.
Qualitative comparison; exact numerical data not provided.
Mitochondrial permeability transition pore CYP stability Bioisostere

Enzymatic Inhibition Potential: Pyrrolidine-Triazole Hybrids Achieve Low µM Inhibition of Glycosidases

A library of (pyrrolidin-2-yl)triazole hybrids was screened against α-galactosidase and β-glucosidase, yielding four α-galactosidase inhibitors (22b, 22k, 22p, 22r) and two β-glucosidase inhibitors (14b, 14f) with activities in the low µM range [1]. Although these compounds possess a 2-substituted pyrrolidine rather than the 3-substituted pattern of CAS 1955557-41-1, they demonstrate the inherent enzyme inhibition capability of the pyrrolidine-triazole framework and provide a quantitative potency benchmark for this chemical space.

Glycosidase inhibition
Class-level inference
Low µM range against α-galactosidase and β-glucosidase
Supports enzyme inhibition context for scaffold, not CAS-specific fit.
Data from 2-substituted pyrrolidine isomers; source review recommended.
Glycosidase inhibition Enzyme assay Drug discovery

Research and Industrial Application Scenarios for 1-Pyrrolidin-3-yl-1H-1,2,3-triazole Dihydrochloride (CAS 1955557-41-1) Based on Evidence


Anticancer Drug Discovery: Synthesis of Novel Pyrrolidine-Triazole Derivatives for HeLa and A549 Cell Line Screening

Leverage CAS 1955557-41-1 as a core building block to synthesize tetrazolopyrrolidine-1,2,3-triazole or β-pyrrolidino-1,2,3-triazole analogs. The evidence shows that elaborated derivatives of this scaffold achieve sub-micromolar IC50 values against HeLa cells (0.32 µM) and moderate cytotoxicity against A549 cells (58-72 µM) [1]. Procuring the defined dihydrochloride salt ensures reproducible amide coupling or click chemistry reactions to generate focused libraries for anticancer screening.

Mitochondrial Permeability Transition Pore (mPTP) Blocker Development

Utilize CAS 1955557-41-1 in the synthesis of 1,4-disubstituted pyrrolidinyl triazoles via Suzuki-Miyaura coupling of a triazolyl trifluoroborate intermediate. This approach has yielded mPTP blockers with excellent CYP stability compared to oxime analogs [2]. The dihydrochloride salt provides a convenient, pre-activated form of the pyrrolidine nitrogen for further derivatization, accelerating the discovery of neuroprotective or cardioprotective agents.

Glycosidase Inhibitor Discovery for Lysosomal Storage Disorders

Employ CAS 1955557-41-1 as a precursor for generating pyrrolidine-triazole hybrid libraries via click chemistry. Evidence demonstrates that related (pyrrolidin-2-yl)triazoles achieve low µM inhibition of α-galactosidase and β-glucosidase [3]. The 3-substituted pyrrolidine in this compound offers a distinct spatial orientation for targeting glycosidase active sites, potentially yielding inhibitors with novel selectivity profiles relevant to Gaucher disease or Fabry disease.

Chemical Biology Tool Synthesis: Amide Bond Bioisostere Replacement

Incorporate CAS 1955557-41-1 into peptide mimetics or small molecule probes where the 1,2,3-triazole ring serves as a metabolically stable, planar bioisostere for an amide bond [2]. The pyrrolidine moiety adds a basic nitrogen for potential salt bridge formation or pH-dependent solubility. The dihydrochloride salt form ensures accurate stoichiometry during solid-phase peptide synthesis or solution-phase amide couplings, improving the reliability of probe construction.

Application
Selection Property
Validation Focus
Cancer cell-model studies
Scaffold derivatization potential
Cell-line endpoint review and SAR interpretation
mPTP blocker discovery
Metabolic stability context
CYP stability and bioisostere comparison review
Glycosidase inhibitor screening
Enzyme inhibition context
Isoform selectivity and active-site orientation review
Chemical biology probe synthesis
Amide bond bioisostere utility
pH-dependent solubility and salt-bridge potential
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